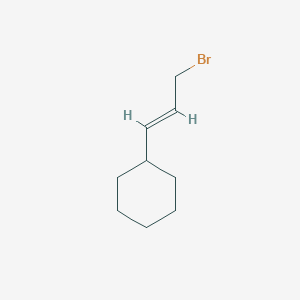

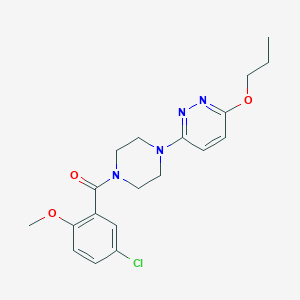

![molecular formula C15H14FN3S2 B2502582 4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-55-8](/img/structure/B2502582.png)

4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a fluorinated benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of fluorine atoms in such compounds is known to influence their biological activity, including their antitumor properties. The compound is structurally related to the compounds studied in the provided papers, which explore the synthesis and biological properties of fluorinated benzothiazoles and their derivatives .

Synthesis Analysis

The synthesis of fluorinated benzothiazoles, as described in the first paper, involves the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides. This process has been modified to obtain pure samples of target compounds, including mono- and difluorinated derivatives. The synthesis route is crucial for the production of compounds with potent cytotoxic properties, as demonstrated by the in vitro biological properties of these compounds against various human cell lines .

Molecular Structure Analysis

The molecular structure of fluorinated benzothiazoles is characterized by the presence of a fluorine atom, which can significantly affect the molecule's electronic distribution and, consequently, its biological activity. The second paper discusses the crystal structures of related fluorine-substituted derivatives, indicating that the presence of a fluorine atom can lead to the formation of chiral centers and influence the overall 3D structure of the molecule. This can have implications for the compound's interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzothiazoles is influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to increased reactivity in certain chemical reactions, such as Michael addition reactions, as described in the second paper. The fluorine atom can also affect the formation of hydrogen bonds and π-π interactions, which are important for the compound's solubility and biological activity .

Physical and Chemical Properties Analysis

Fluorinated benzothiazoles exhibit unique physical and chemical properties due to the presence of the fluorine atom. For instance, the solubility of the compounds can be significantly improved, as demonstrated by the derivatives discussed in the second paper, which have solubilities exceeding 50 mg/ml in water or PBS buffer system at room temperature. The fluorine atom also contributes to the compound's potential for inhibitory effects on biological processes, such as the LPS-induced NO secretion, indicating potential anti-inflammatory activity .

科学的研究の応用

1. Potential in Cancer Treatment

- Research has shown that derivatives of this compound exhibit significant anti-cancer activity against various cancer cell lines. For instance, isoxazole derivatives of similar compounds demonstrated cytotoxicity against Colo205, U937, MCF7, and A549 cancer cell lines, with a particularly effective impact on the Colo205 cell line. This was attributed to the activation of p53 via mitochondrial-dependent pathways, indicating potential as a small-molecule activator of p53 in cancer treatment (Kumbhare et al., 2014).

2. Applications in Material Science

- A study on a similar compound, 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, revealed insights into its molecular structure through spectroscopic characterization and crystallographic elucidation. The findings have potential implications for material science, particularly in the development of novel materials with unique properties (Al-Harthy et al., 2019).

3. Synthesis and Analytical Applications

- The synthesis and reactions of azido-benzothiazoles, including compounds structurally similar to 4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been explored, leading to the development of novel thiazolo[4,5-g]benzoxazoles and dihydrothieno[3,2-g]benzoxazoles. These findings are significant for analytical chemistry, offering new methods for synthesizing complex molecules (Gallagher et al., 1980).

4. Antimicrobial Potential

- Some derivatives of this compound class have been synthesized and shown potential antimicrobial activity. For instance, fluoro substituted benzothiazole derivatives demonstrated promising results in antimicrobial screening, indicating their potential application in developing new antimicrobial agents (Javali et al., 2010).

特性

IUPAC Name |

4-fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN3S2/c1-8-5-6-10-12(7-8)21-14(17-10)19-15-18-13-9(16)3-2-4-11(13)20-15/h2-4,8H,5-7H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFJCCSQIBOOBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

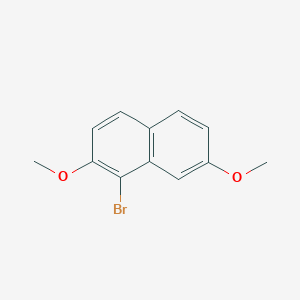

![4-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2502501.png)

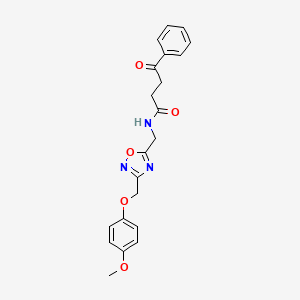

![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)

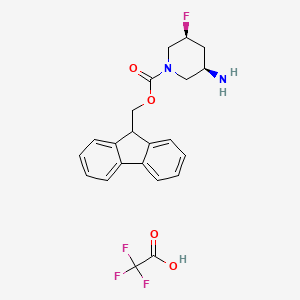

![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2502504.png)

![3-[4-(Fluorosulfonyl)phenyl]propanoic acid](/img/structure/B2502505.png)

![3-benzyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502508.png)

![5-amino-N-(2-furylmethyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502513.png)

![4-Chlorobenzyl {6-[4-(3-chlorophenyl)piperazino]-2-phenyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2502514.png)